Cas no 178313-44-5 (4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid)
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
- LogP
- 4-(4-acetyl-2-methylphenyl)benzoic acid
- 4'-ACETYL-2'-METHYLBIPHENYL-4-CARBOXYLIC ACID
- DB-065224
- A812357
- SCHEMBL7752136
- 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylicacid
- AKOS015841053
- DTXSID60618620
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-acetyl-2'-methyl-
- JORBZRSUCASUMA-UHFFFAOYSA-N
- 178313-44-5
- 4'-Acetyl-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
-
- Inchi: 1S/C16H14O3/c1-10-9-14(11(2)17)7-8-15(10)12-3-5-13(6-4-12)16(18)19/h3-9H,1-2H3,(H,18,19)
- InChI Key: JORBZRSUCASUMA-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(C2C=CC(C(=O)O)=CC=2)=C(C)C=1
Computed Properties
- Exact Mass: 254.09432
- Monoisotopic Mass: 254.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114658-1g |
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
178313-44-5 | 95% | 1g |
457.80 USD | 2021-06-17 | |
| Crysdot LLC | CD12131510-1g |
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid |
178313-44-5 | 95+% | 1g |
$535 | 2024-07-24 |
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Suppliers
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Chemical Profile of 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 178313-44-5)
4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 178313-44-5, is a sophisticated organic compound belonging to the biphenyl derivatives family. This molecule exhibits a unique structural configuration characterized by an acetyl group at the 4' position and a methyl substituent at the 2' position of a biphenyl core, further functionalized with a carboxylic acid moiety at the 4-position. Such structural features make it a compound of significant interest in pharmaceutical and agrochemical research, owing to its potential bioactivity and chiral properties.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to interact favorably with biological targets due to its planar aromatic system and rigidity. The introduction of the acetyl group and methyl substituent at specific positions on the biphenyl ring modulates the electronic and steric properties of the molecule, influencing its solubility, metabolic stability, and binding affinity to biological receptors. The presence of the carboxylic acid functional group further enhances its reactivity, enabling various chemical modifications and bioconjugation strategies.
In recent years, derivatives of biphenyl have garnered attention for their role in developing novel therapeutic agents. For instance, studies have demonstrated that biphenyl-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid may contribute to its potential as a lead compound or intermediate in drug discovery pipelines. Researchers have explored similar scaffolds in designing molecules that target enzyme inhibition or receptor binding with high specificity.
The acetyl group at the 4' position can serve as a pharmacophoric element, facilitating hydrogen bonding interactions with polar residues in protein targets. Meanwhile, the methyl group at the 2' position introduces steric bulk, which can fine-tune binding affinity and selectivity. These structural features are critical in rational drug design, where subtle modifications can significantly alter pharmacokinetic profiles and therapeutic efficacy. Computational modeling studies have been instrumental in predicting the binding modes of such compounds to biological targets, aiding in the optimization of their pharmacological properties.
Recent advancements in synthetic chemistry have enabled more efficient access to complex biphenyl derivatives like 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Techniques such as cross-coupling reactions, palladium-catalyzed transformations, and flow chemistry have streamlined the synthesis of these molecules, making them more accessible for medicinal chemistry applications. These methods not only improve yield but also allow for rapid diversification of the molecular library, accelerating hit identification and lead optimization processes.
The carboxylic acid functionality provides multiple opportunities for further derivatization. It can be esterified to enhance lipophilicity or amidated to introduce additional hydrogen bonding capabilities. Such modifications are often employed to improve oral bioavailability or target specific tissues within the body. Moreover, carboxylic acids are versatile handles for conjugation with biomolecules like peptides or antibodies, expanding the scope of therapeutic applications.
In agrochemical research, biphenyl derivatives have shown promise as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological pathways in pests while maintaining selectivity towards crops. The structural motifs present in 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid may contribute to its potential as an intermediate in synthesizing novel agrochemicals with improved environmental profiles and enhanced efficacy.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include the formation of the biphenyl core through Suzuki-Miyaura coupling or Buchwald-Hartwig coupling reactions, followed by selective functionalization at the desired positions using acetylation and methylation techniques. Purification strategies such as column chromatography or recrystallization ensure high purity standards suitable for downstream applications.
From a computational chemistry perspective, understanding the electronic properties of 4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is crucial for predicting its behavior in biological systems. Techniques like density functional theory (DFT) calculations provide insights into molecular orbitals, hydrogen bonding interactions, and conformational preferences. These data are invaluable for guiding experimental efforts and designing analogs with enhanced potency or selectivity.
The potential applications of this compound extend beyond pharmaceuticals into materials science and specialty chemicals. For example, functionalized biphenyl derivatives can serve as building blocks for liquid crystals or organic semiconductors due to their rigid planar structure and tunable electronic properties. Additionally, they may find use in designing advanced polymers or coatings with unique chemical resistance or optical characteristics.
In conclusion,4'-Acetyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 178313-44-5) represents a structurally intriguing compound with broad applicability across multiple scientific domains. Its unique combination of substituents—namely the acetyl group, methyl group, and carboxylic acid moiety"—imparts distinctive chemical reactivity and bioactivity potential. As research continues to uncover new synthetic pathways and computational tools for analyzing molecular interactions, this compound is poised to play an increasingly significant role in drug discovery, agrochemical innovation, materials science,and other advanced chemical applications.
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